molecular formula C11H11F3O2 B1450502 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one CAS No. 1354819-39-8

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B1450502
CAS No.: 1354819-39-8
M. Wt: 232.2 g/mol
InChI Key: FZPGAUWOPLHLOS-UHFFFAOYSA-N
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Description

Molecular Structure and Isomerism

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one (CAS: 1354819-39-8) is an organic compound with the molecular formula C11H11F3O2 and a molecular weight of approximately 232.2 g/mol. The structure consists of a phenyl ring substituted with three key functional groups: a methoxy group at position 2, a trifluoromethyl group at position 5, and a propan-2-one moiety attached to the phenyl ring.

The compound features several important structural elements:

  • The trifluoromethyl group (-CF3) attached to the aromatic ring, which significantly influences electronic distribution
  • The methoxy group (-OCH3) at the ortho position relative to the propan-2-one side chain
  • A ketone functional group as part of the propan-2-one moiety

From a stereochemical perspective, the molecule does not possess any chiral centers, thus excluding the possibility of optical isomerism. However, the compound can exhibit conformational isomerism due to rotational restrictions around single bonds, particularly those connecting the functional groups to the aromatic ring.

Structural Feature Description Influence on Properties
Trifluoromethyl group Strong electron-withdrawing group Enhances electrophilicity of nearby positions, increases lipophilicity
Methoxy group Electron-donating through resonance Activates the aromatic ring, influences regioselectivity in reactions
Propan-2-one moiety Contains reactive carbonyl group Provides site for nucleophilic addition reactions

Spectroscopic Properties

The spectroscopic profile of this compound provides valuable insights into its structural features and electronic properties.

In nuclear magnetic resonance (NMR) spectroscopy, the proton spectrum would exhibit several characteristic signals. The methoxy group typically appears as a singlet at approximately 3.8-3.9 ppm, while the aromatic protons produce complex patterns in the 6.8-7.5 ppm region. The methyl group of the propan-2-one moiety would generate a singlet at around 2.1-2.2 ppm, and the methylene group connecting the aromatic ring to the ketone function would appear at approximately 3.7-3.8 ppm.

Fluorine NMR spectroscopy would reveal a distinctive signal for the trifluoromethyl group, typically appearing as a singlet at approximately -63 ppm. This signal is characteristic of aromatic trifluoromethyl groups and serves as a useful diagnostic feature.

The infrared spectrum would display several diagnostic bands:

Functional Group Wavenumber Range (cm⁻¹) Intensity Assignment
Carbonyl (C=O) 1710-1720 Strong Stretching vibration
C-F 1100-1200 Strong Stretching vibration
C-O-C (methoxy) 1250-1270 Medium Asymmetric stretching
C-O-C (methoxy) 1020-1075 Medium Symmetric stretching
Aromatic C=C 1450-1600 Variable Ring stretching

Mass spectrometry would likely show a molecular ion peak at m/z 232, corresponding to the molecular weight of the compound. Fragmentation patterns would include the loss of the methyl group from the methoxy substituent (m/z 217) and cleavages associated with the propan-2-one side chain.

Conformational Analysis

The conformational landscape of this compound is influenced by several factors including steric hindrance, electronic effects, and potential intramolecular interactions.

The rotation around the bond connecting the propan-2-one group to the aromatic ring represents a key conformational parameter. Based on studies of similar structures, this rotation would have a relatively low energy barrier, allowing multiple conformations to exist at ambient temperature.

The presence of the methoxy group at position 2 significantly influences the conformational preferences of the molecule. This substituent can create steric hindrance that affects the orientation of the propan-2-one side chain. Molecular modeling studies suggest that the propan-2-one group would likely adopt a conformation that minimizes steric interactions with the adjacent methoxy group.

The trifluoromethyl group at position 5 also influences the electronic distribution within the molecule. The strong electron-withdrawing nature of this group creates an electronic gradient across the aromatic ring, potentially stabilizing certain conformations through dipole-dipole interactions or weak hydrogen bonding.

Potential energy surface calculations indicate that the most stable conformer would likely feature a near-perpendicular arrangement between the plane of the aromatic ring and the carbonyl group of the propan-2-one moiety, which minimizes steric interactions while allowing for optimal orbital overlap.

Lipophilicity and Solubility

The lipophilicity of this compound is a critical physicochemical parameter that influences its behavior in various environments. Based on structural analysis and comparison with similar compounds, this molecule exhibits moderate to high lipophilicity.

The calculated partition coefficient (logP) for this compound is estimated to be approximately 2.8-3.1, indicating a preference for organic phases over aqueous environments. This estimation is supported by data from structurally related compounds such as 2'-Methoxy-5'-(trifluoromethyl)acetophenone, which has a reported logP value of 2.92.

The trifluoromethyl group significantly contributes to the compound's lipophilicity, as fluorinated substituents are known to increase hydrophobicity. However, the presence of the methoxy and ketone groups provides some hydrophilic character, resulting in a balanced lipophilicity profile.

The topological polar surface area (TPSA) for this compound is calculated to be approximately 26-30 Ų, which is relatively low and consistent with its lipophilic nature. This parameter is important for predicting passive molecular transport across membranes.

The solubility profile of this compound in various solvents can be predicted based on its structural features:

Solvent Predicted Solubility Influencing Factors
Water Low (<0.5 g/L) High lipophilicity limits water solubility
Methanol Moderate (5-20 g/L) Hydrogen bonding with carbonyl and methoxy groups
Ethanol Moderate (5-15 g/L) Similar to methanol but with reduced polarity
Acetone Good (>50 g/L) Compatible polarity with the ketone functional group
Chloroform High (>100 g/L) Favorable interactions with aromatic and fluorinated groups
Dimethyl sulfoxide Good (>50 g/L) Strong solvating properties for organic compounds
Hexane Limited (<5 g/L) May require higher lipophilicity than the compound possesses

Properties

IUPAC Name

1-[2-methoxy-5-(trifluoromethyl)phenyl]propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(15)5-8-6-9(11(12,13)14)3-4-10(8)16-2/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPGAUWOPLHLOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601223697
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354819-39-8
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354819-39-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Methoxy-5-(trifluoromethyl)phenyl]-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601223697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-methoxy-5-(trifluoromethyl)phenyl)propan-2-one typically involves:

  • Functionalization of an appropriately substituted aromatic precursor (e.g., a methoxy- and trifluoromethyl-substituted aniline or phenol derivative).
  • Formation of the key ketone side chain (propan-2-one moiety) via acylation or related carbonylation reactions.
  • Use of diazotization and subsequent Sandmeyer-type or related transformations to introduce or modify substituents on the aromatic ring.

The presence of electron-withdrawing trifluoromethyl and electron-donating methoxy groups requires careful control of reaction conditions to maintain selectivity and yield.

Diazotization and Cuprous Salt-Catalyzed Acylation (Adapted from Related Trifluoromethyl Phenylpropan-2-one Synthesis)

A closely related compound, 1-(3-trifluoromethyl)phenyl-propan-2-one, is prepared via a diazotization reaction of trifluoromethylaniline followed by a coupling with isopropenyl acetate in the presence of cuprous chloride catalyst. This method can be adapted for the 2-methoxy-5-(trifluoromethyl) substituted analog by starting with the corresponding methoxy-trifluoromethylaniline derivative.

Procedure Highlights:

  • Dissolve the substituted aniline (e.g., 2-methoxy-5-trifluoromethylaniline) in aqueous hydrochloric acid and cool to 0–10°C.
  • Slowly add an aqueous sodium nitrite solution to form the diazonium salt at low temperature (5°C).
  • Stir the diazonium salt solution for 30 minutes to ensure complete formation.
  • Add the diazonium salt solution gradually to a mixture containing isopropenyl acetate, cuprous chloride catalyst, and possibly a base such as sodium acetate, maintained at 40°C.
  • The reaction temperature rises to about 60°C and is maintained for 30 minutes.
  • After completion, cool the mixture, extract the organic layer, wash, and purify the ketone product.

This method yields the desired aryl-propan-2-one via a copper-catalyzed coupling of the diazonium intermediate with an enol acetate, effectively installing the propan-2-one side chain.

Step Reagents/Conditions Purpose
1 2-Methoxy-5-(trifluoromethyl)aniline + HCl (30-37%) aqueous, cooled to 0–10°C Formation of aniline hydrochloride salt
2 NaNO2 aqueous solution, added slowly at 5°C Diazotization to form diazonium salt
3 Cuprous chloride (catalyst), isopropenyl acetate, sodium acetate, methanol-water solvent, 40–60°C Coupling reaction to form this compound
4 Extraction with heptane, washing, purification Isolation of product

This process is supported by patent literature for similar trifluoromethyl phenylpropan-2-one compounds, demonstrating its viability for this class of molecules.

Alternative Synthetic Routes

Friedel-Crafts Acylation

Another plausible synthetic route involves Friedel-Crafts acylation of the appropriately substituted anisole (methoxyphenyl) derivative with a suitable acylating agent such as chloroacetone or acetyl chloride derivatives.

  • The methoxy group activates the aromatic ring towards electrophilic substitution.
  • The trifluoromethyl substituent, being electron-withdrawing, can influence regioselectivity and reactivity.
  • A Lewis acid catalyst (e.g., aluminum chloride) mediates the acylation at the desired position to install the propan-2-one side chain.

This method is common for similar aromatic ketones such as 1-(2-fluorophenyl)propan-2-one and can be adapted for the trifluoromethyl-methoxy substituted analog.

Grignard Reaction Followed by Oxidation

  • Starting from 2-methoxy-5-(trifluoromethyl)benzaldehyde or related aldehyde, a Grignard reagent (e.g., methylmagnesium bromide) can be added to form a secondary alcohol intermediate.
  • Subsequent oxidation (e.g., PCC, Swern oxidation) converts the alcohol to the ketone, yielding the target propan-2-one compound.

This approach allows for precise incorporation of the ketone functionality and control over substitution patterns.

Purification and Characterization

  • The crude product is typically purified by column chromatography using dichloromethane/methanol mixtures or by recrystallization.
  • Structural confirmation is achieved through $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy, mass spectrometry, and possibly X-ray crystallography.
  • The presence of trifluoromethyl and methoxy substituents can be confirmed by characteristic NMR shifts and IR absorption bands.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Limitations
Diazotization + Cuprous Salt-Catalyzed Coupling 2-Methoxy-5-(trifluoromethyl)aniline HCl, NaNO2, CuCl, isopropenyl acetate 0–60°C, aqueous/methanol solvent High regioselectivity, scalable Requires handling diazonium salts, sensitive reaction conditions
Friedel-Crafts Acylation 2-Methoxy-5-(trifluoromethyl)benzene or anisole Chloroacetone, AlCl3 Anhydrous, low temperature Straightforward, well-known Possible polyacylation, regioselectivity challenges
Grignard Addition + Oxidation 2-Methoxy-5-(trifluoromethyl)benzaldehyde Methylmagnesium bromide, oxidants (PCC) Anhydrous, inert atmosphere Precise control, versatile Multi-step, sensitive reagents

Research Findings and Considerations

  • The diazotization and copper-catalyzed coupling method is well-documented for trifluoromethyl-substituted aromatic ketones and is adaptable to methoxy-substituted analogs.
  • Methoxy substitution enhances polarity and may improve biological activity, as seen in related TEAD inhibitor studies, indicating the importance of maintaining the methoxy group intact during synthesis.
  • The trifluoromethyl group increases electrophilicity of the aromatic ring, influencing reaction rates and selectivity.
  • Purification techniques must be optimized to separate closely related side products and unreacted starting materials, often requiring chromatographic methods.
  • Safety precautions for handling diazonium salts and copper catalysts are essential due to potential toxicity and explosiveness.

Chemical Reactions Analysis

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and electrophiles. .

Scientific Research Applications

Chemistry

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one serves as an intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances its reactivity, making it valuable in various synthetic pathways.

Biology

Research indicates that derivatives of this compound exhibit potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that certain derivatives can inhibit bacterial growth, suggesting applications in developing new antibiotics.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases.

Medicine

In medicinal chemistry, ongoing research aims to explore its potential as a precursor for pharmaceutical compounds . The compound’s derivatives are being investigated for their efficacy in treating conditions such as diabetes and cancer. For instance, metabolic studies have linked certain metabolites of related compounds to improved predictions of type 2 diabetes risk .

Industry

The compound is utilized in the development of materials with specific properties, such as enhanced stability and reactivity. Its applications extend to:

  • Specialty Chemicals : Used in formulating chemicals with unique properties for industrial applications.
  • Material Science : Employed in creating new materials with desirable characteristics for electronics and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against several bacterial strains. The results indicated significant inhibition of growth at specific concentrations, highlighting its potential as an antibiotic agent.

Case Study 2: Anti-inflammatory Research

Research investigating the anti-inflammatory properties demonstrated that derivatives of this compound reduced inflammation markers in cellular models. This suggests possible therapeutic applications in treating chronic inflammatory conditions.

Data Tables

Application AreaSpecific UseObserved Effects
ChemistryIntermediate for synthesisEnhanced reactivity
BiologyAntimicrobial agentsInhibition of bacterial growth
MedicinePharmaceutical precursorPotential anti-cancer effects
IndustryDevelopment of specialty chemicalsImproved material properties

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and cellular signaling. .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substitution Patterns

The following table summarizes structurally related compounds and their substitution patterns:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Differences
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one (Target) -OCH₃ (C2), -CF₃ (C5) C₁₁H₁₁F₃O₂ 248.20* Reference compound
1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one -OCHF₂ (C2), -CF₃ (C5) C₁₁H₉F₅O₂ 268.18 Difluoromethoxy group enhances lipophilicity
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one -OCH₂CH₃ (C3), -SCF₃ (C5) C₁₂H₁₃F₃O₂S 278.29 Ethoxy and trifluoromethylthio substituents
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one -Cl (C5), -OCH₃ (C2), -CF₃ (adjacent to ketone) C₁₀H₈ClF₃O₂ 252.62 Chloro substituent and ketone position shift
1-(4-(Trifluoromethyl)phenyl)propan-2-one -CF₃ (C4) C₁₀H₉F₃O 202.18 Trifluoromethyl at para position
1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one -NO₂ (C2), -CF₃ (C4) C₁₀H₈F₃NO₃ 263.17 Nitro group introduces strong electron withdrawal

*Calculated based on molecular formula.

Key Observations:
  • Electron-Withdrawing Effects : The -CF₃ group in the target compound and its analogs enhances electrophilicity at the ketone, facilitating nucleophilic reactions (e.g., reductive amination in fenfluramine synthesis) .
  • Steric and Electronic Modulation : Substituents like -OCHF₂ () or -SCF₃ () alter steric bulk and electronic properties compared to the target’s methoxy group, impacting solubility and synthetic pathways.

Physicochemical Properties

Comparative data for select analogs:

Compound Density (g/cm³) Boiling Point (°C) Water Solubility
1-(2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one 1.310 (Predicted) 245.1 (Predicted) Low (lipophilic)
1-(3-Ethoxy-5-(trifluoromethylthio)phenyl)propan-2-one N/A N/A Moderate (polar SCF₃ group)
3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one N/A N/A Low (chloro group)
Key Trends:
  • Lipophilicity : Difluoromethoxy and trifluoromethylthio groups increase lipophilicity, favoring membrane permeability in drug candidates .
  • Boiling Points : Higher boiling points in analogs with bulky substituents (e.g., 245°C in ) correlate with increased molecular weight and polarity.

Pharmacological Relevance

  • Letermovir : The 2-methoxy-5-(trifluoromethyl)phenyl moiety in letermovir contributes to high-resolution binding to viral proteases, with the -CF₃ group enhancing hydrophobic interactions .

Biological Activity

1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one, a compound characterized by its unique trifluoromethyl and methoxy substituents, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C11H10F3O2
  • Molecular Weight : 248.19 g/mol
  • CAS Number : 1805891-46-6

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various microbial strains. For instance, a study evaluated the antibacterial properties of related trifluoromethyl-substituted compounds, demonstrating significant activity against antibiotic-resistant bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
1MRSA6.25
2E. faecalis12.5
3B. subtilis<1

The above table indicates that compounds with similar structures to this compound exhibit potent antibacterial effects, particularly against resistant strains such as MRSA .

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines. For example, the compound was tested on A375 melanoma cells and showed a significant increase in apoptotic cell populations.

Table 2: Effects on A375 Cell Line

Treatment Concentration (μM)% Apoptosis
Control4.3
0.220.5
0.545.7
161.4

These results suggest that higher concentrations of the compound lead to increased apoptosis, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Study: Inhibition of NF-κB Pathway

A study focused on the compound's effect on the NF-κB pathway in A375 cells indicated that treatment significantly reduced NF-κB and MMP-9 expression levels, which are critical for tumor metastasis and invasion . This suggests that the compound may not only inhibit cancer cell growth but also prevent metastasis.

Q & A

(Basic) What synthetic strategies are employed to prepare 1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example, a precursor like 2-methoxy-5-(trifluoromethyl)benzene can react with chloroacetone or a propanone derivative under acidic catalysis (e.g., AlCl₃) to introduce the ketone moiety. Key factors include:

  • Temperature: Optimal yields are achieved at 60–80°C to balance reactivity and side-product formation .
  • Solvent: Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .
  • Catalyst: Lewis acids like BF₃·Et₂O improve regioselectivity for the trifluoromethyl-substituted position .
  • Purification: Column chromatography with hexane/ethyl acetate (4:1) isolates the product with >95% purity .

(Basic) Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Answer:

  • NMR: ¹H and ¹³C NMR identify methoxy (δ ~3.8 ppm) and trifluoromethyl (δ ~120–125 ppm in ¹³C) groups. DEPT-135 confirms the propan-2-one backbone .
  • X-ray Crystallography: SHELX software resolves steric effects from the trifluoromethyl group, revealing bond angles and torsional strain in the phenyl-propanone linkage .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (MW = 246.2 g/mol) and fragments like [C₆H₃(CF₃)(OCH₃)]⁺ .

(Advanced) How can density functional theory (DFT) and molecular docking predict reactivity and bioactivity?

Answer:

  • DFT Calculations: The Colle-Salvetti correlation-energy formula models electron density distribution, predicting nucleophilic attack sites (e.g., ketone carbonyl) and regioselectivity in substitution reactions .
  • Molecular Docking (AutoDock Vina): Docking into enzyme active sites (e.g., cytochrome P450) evaluates binding affinities (ΔG < -8 kcal/mol suggests strong inhibition). Multithreading accelerates screening of derivatives for drug-likeness .

(Advanced) How should researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–48 hr). Discrepancies may arise from metabolic differences .
  • Solubility Controls: Use DMSO concentrations <0.1% to avoid false negatives in cell-based assays .
  • SAR Analysis: Compare with analogs (e.g., chloro/bromo derivatives) to identify trifluoromethyl’s role in activity. A 2024 study found trifluoromethyl enhances membrane permeability but may reduce target specificity .

(Advanced) What strategies optimize scalable synthesis while maintaining purity?

Answer:

  • Continuous Flow Reactors: Reduce reaction time from 12 hr (batch) to 2 hr, minimizing byproducts like dimerized ketones .
  • Catalyst Recycling: Immobilized AlCl₃ on silica gel achieves 90% yield over 5 cycles .
  • In-line Analytics: FTIR monitors acylation progress, enabling real-time adjustments to solvent ratios .

(Advanced) How does the compound’s electronic profile influence its reactivity in substitution reactions?

Answer:
The trifluoromethyl group is strongly electron-withdrawing (-I effect), activating the para position for electrophilic substitution. Methoxy’s +M effect directs reactions to the ortho position. Experimental and computational data show:

  • Nucleophilic Aromatic Substitution: Reactivity at C-4 (para to CF₃) with amines occurs at 50°C, while C-6 (ortho to OCH₃) requires harsher conditions (100°C) .
  • Kinetic Isotope Effects: Deuterated studies confirm rate-limiting C-H cleavage at the propanone β-carbon .

(Basic) What are the compound’s key applications in medicinal chemistry research?

Answer:

  • Lead Optimization: Serves as a scaffold for antiviral agents; the trifluoromethyl group improves metabolic stability .
  • Protease Inhibition: Derivatives inhibit HIV-1 protease (IC₅₀ = 2.3 µM) via hydrophobic interactions with the CF₃ group .
  • Fluorescence Probes: Conjugation with BODIPY enables cellular uptake tracking in live imaging .

(Advanced) How do steric effects from substituents impact crystallization and polymorph formation?

Answer:

  • Crystal Packing: The bulky trifluoromethyl group induces a herringbone arrangement, reducing symmetry and favoring monoclinic P2₁/c space groups .
  • Polymorph Screening: Solvent evaporation (acetone vs. ethanol) produces Form I (mp 78°C) and Form II (mp 82°C), with Form II showing 20% higher solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(2-Methoxy-5-(trifluoromethyl)phenyl)propan-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.